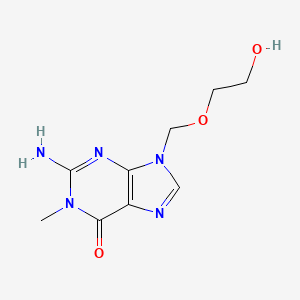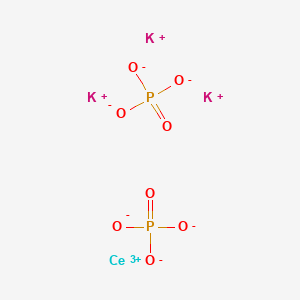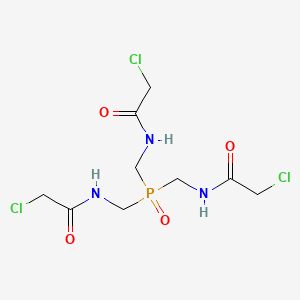
N,N',N''-(Phosphoryltris(methylene))tris(2-chloroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE]: is a chemical compound with the molecular formula C9H15Cl3N3O4P . It is known for its unique structure, which includes a phosphoryl group linked to three methylene bridges, each connected to a 2-chloroacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] typically involves the reaction of phosphoryl chloride with three equivalents of 2-chloroacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include substituted amides or other derivatives.
Hydrolysis Products: The major products of hydrolysis are the corresponding amides and phosphoric acid derivatives.
Scientific Research Applications
N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] involves its interaction with specific molecular targets. The phosphoryl group and chloroacetamide moieties can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-BROMOACETAMIDE]: Similar structure but with bromoacetamide groups instead of chloroacetamide.
N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-IODOACETAMIDE]: Similar structure but with iodoacetamide groups instead of chloroacetamide.
Uniqueness: N,N’,N’'-[PHOSPHORYLTRIS(METHYLENE)]TRIS[2-CHLOROACETAMIDE] is unique due to its specific combination of a phosphoryl group with three chloroacetamide moieties. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
84962-93-6 |
|---|---|
Molecular Formula |
C9H15Cl3N3O4P |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
N-[bis[[(2-chloroacetyl)amino]methyl]phosphorylmethyl]-2-chloroacetamide |
InChI |
InChI=1S/C9H15Cl3N3O4P/c10-1-7(16)13-4-20(19,5-14-8(17)2-11)6-15-9(18)3-12/h1-6H2,(H,13,16)(H,14,17)(H,15,18) |
InChI Key |
KPZBQRVHTFBJJV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCP(=O)(CNC(=O)CCl)CNC(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



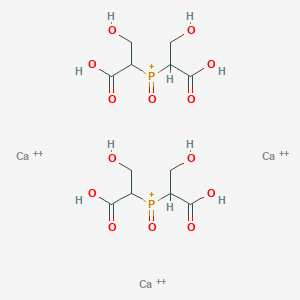
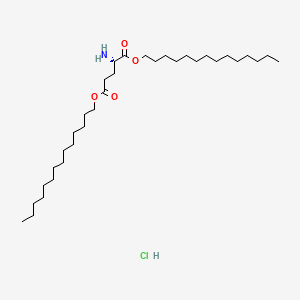
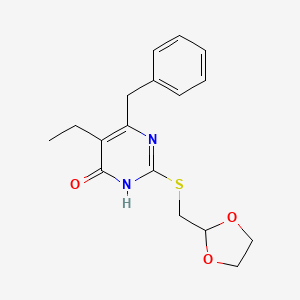
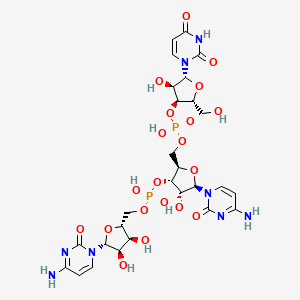

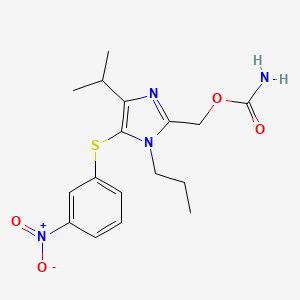
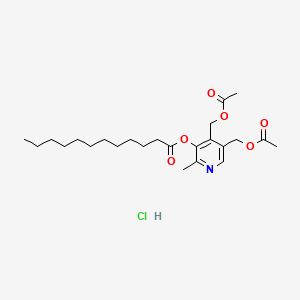
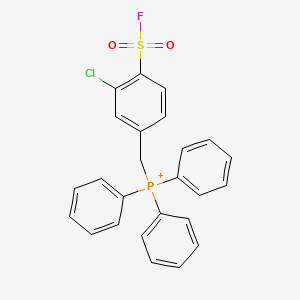


![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
